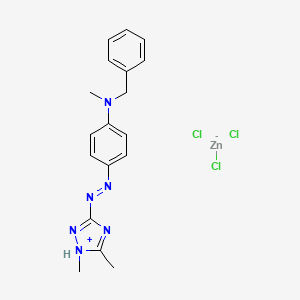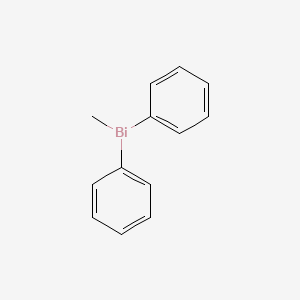
Methyldiphenylbismuthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyldiphenylbismuthine can be synthesized through the reaction of bismuth trichloride with methylmagnesium bromide and diphenylmagnesium in an ether solution . The reaction typically proceeds under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions .
化学反应分析
Types of Reactions
Methyldiphenylbismuthine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form bismuth oxides.
Reduction: It can be reduced to form bismuth metal.
Substitution: It can participate in substitution reactions where the methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields bismuth oxides, while substitution reactions can produce a wide range of bismuth-containing compounds .
科学研究应用
Methyldiphenylbismuthine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of methyldiphenylbismuthine involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Methyldiphenylbismuthine can be compared with other similar compounds, such as:
Triphenylbismuthine: Similar in structure but with three phenyl groups instead of two.
Diphenylmethylbismuthine: Similar but with a different arrangement of the methyl and phenyl groups.
Uniqueness
This compound is unique due to its specific combination of methyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other bismuth compounds may not be suitable .
属性
CAS 编号 |
74724-75-7 |
|---|---|
分子式 |
C13H13Bi |
分子量 |
378.22 g/mol |
IUPAC 名称 |
methyl(diphenyl)bismuthane |
InChI |
InChI=1S/2C6H5.CH3.Bi/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H3; |
InChI 键 |
JLTVDZBIODPVQB-UHFFFAOYSA-N |
规范 SMILES |
C[Bi](C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


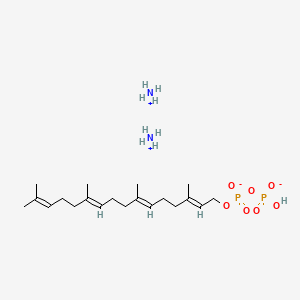

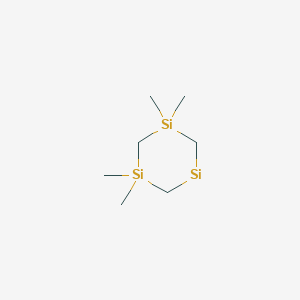
![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
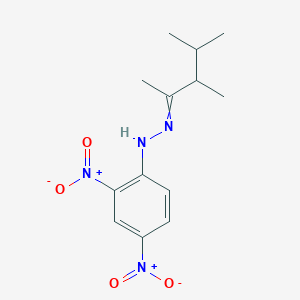
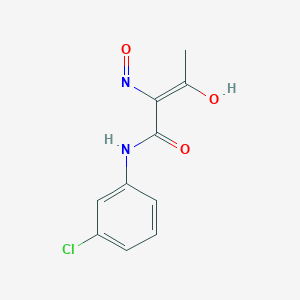
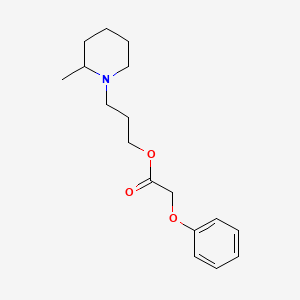
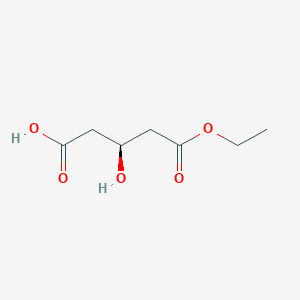

![N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
![(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester](/img/structure/B13801198.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13801201.png)

